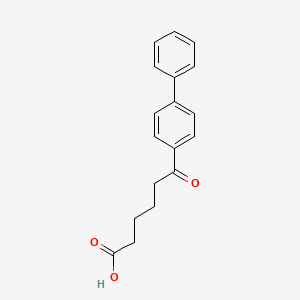
6-(4-biphenyl)-6-oxohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid is an organic compound that features a biphenyl group attached to a hexanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid typically involves the coupling of a biphenyl derivative with a hexanoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where a biphenyl compound reacts with a hexanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of 6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the yield and purity of the product .
化学反応の分析
Types of Reactions
6-([1,1’-Biphenyl]-4-yl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbox
生物活性
6-(4-biphenyl)-6-oxohexanoic acid, also known as 4-biphenylyl-6-oxohexanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a biphenyl group attached to a six-carbon chain terminating in a carboxylic acid group. This structure allows for various interactions, such as pi-pi stacking and hydrogen bonding , which are critical for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C_{16}H_{16}O_{3} |
| Molecular Weight | 256.29 g/mol |
| Functional Groups | Carboxylic acid (–COOH), ketone (C=O) |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can engage in hydrogen bonding with proteins and nucleic acids, while the biphenyl moiety may facilitate hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed range from 1 to 8 µM against various strains, including antibiotic-resistant variants.
Cytotoxicity
The compound's cytotoxic effects have been evaluated on several normal and transformed cell lines. The results suggest that while it possesses cytotoxic properties, these effects are generally low at concentrations within the MIC range. This selective toxicity could make it a candidate for further development in therapeutic applications.
Case Studies
- Antibacterial Efficacy : A study published in Bioorganic & Medicinal Chemistry demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Time-killing experiments revealed rapid bacteriolysis within minutes for E. coli, while S. aureus showed slower permeabilization of the cytoplasmic membrane .
- Mechanism Exploration : Another investigation focused on the interaction of this compound with bacterial membranes, elucidating its mechanism of action through membrane disruption and subsequent cell death.
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Ligand Properties : The compound has been studied for its potential as a ligand in metal complexes due to its ability to form stable coordination bonds.
- Hydrophobicity and Toxicity Correlation : Studies suggest that the hydrophobic nature of the biphenyl group contributes to its antibacterial activity while maintaining low toxicity to human cells .
特性
IUPAC Name |
6-oxo-6-(4-phenylphenyl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-17(8-4-5-9-18(20)21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVUUGURDBVII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575211 |
Source


|
| Record name | 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5366-53-0 |
Source


|
| Record name | 6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














